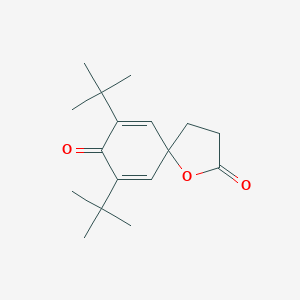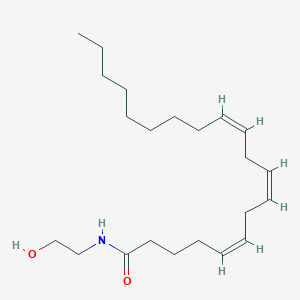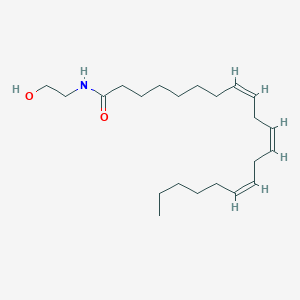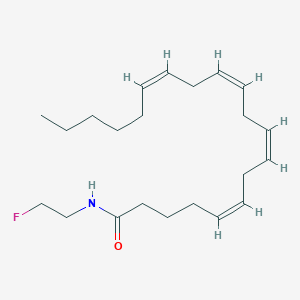
(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide
Vue d'ensemble
Description
Arachidonic acid is a polyunsaturated fatty acid present in the phospholipids of membranes of the body’s cells, and is abundant in the brain, muscles, and liver .
Molecular Structure Analysis
Arachidonic acid has a molecular formula of C20H32O2, an exact mass of 304.2402, and a molecular weight of 304.4669 .Chemical Reactions Analysis
Arachidonic acid is involved in various metabolic pathways, including Arachidonic acid metabolism, Linoleic acid metabolism, and Biosynthesis of unsaturated fatty acids .Physical And Chemical Properties Analysis
The physical and chemical properties of Arachidonic acid include its molecular structure and weight, as mentioned above .Applications De Recherche Scientifique
Neuroscience Research
In neuroscience, Arachidonoyl 2’-fluoroethylamide is utilized to study the endocannabinoid system’s role in neural functions and disorders. Its high affinity for the CB1 receptor makes it a valuable tool for probing the physiological and pathological processes involving cannabinoid receptors in the brain, such as pain perception, appetite regulation, and mood disorders .
Pharmacological Studies
This compound serves as a crucial pharmacological tool to understand the therapeutic potential of cannabinoid receptor agonists. It helps in the development of new drugs targeting the CB1 receptor, which could be beneficial for treating conditions like obesity, addiction, and certain psychiatric disorders .
Pain Management Research
Arachidonoyl 2’-fluoroethylamide’s interaction with the CB1 receptor is also being explored for its analgesic properties. Research in this area aims to develop non-opioid painkillers that can alleviate chronic pain without the risk of addiction associated with traditional pain medication .
Appetite and Metabolism Studies
The compound’s effect on the CB1 receptor is significant for understanding how the endocannabinoid system regulates appetite and metabolism. This research has implications for developing treatments for eating disorders and metabolic syndromes .
Cancer Research
Studies have indicated that the endocannabinoid system may play a role in cancer progression and metastasis. Arachidonoyl 2’-fluoroethylamide is used to investigate how activation or inhibition of CB1 receptors can affect cancer cell growth and survival .
Inflammatory Diseases Research
The anti-inflammatory potential of cannabinoids is another area of interest. By studying Arachidonoyl 2’-fluoroethylamide’s interaction with CB1 receptors, researchers hope to uncover new therapeutic strategies for treating inflammatory diseases such as arthritis and Crohn’s disease .
Addiction and Withdrawal Research
This compound is also instrumental in addiction research, particularly in understanding how the endocannabinoid system influences the reward pathways. It could lead to new treatments for substance abuse and withdrawal symptoms .
Neuroprotective Agent Development
Finally, Arachidonoyl 2’-fluoroethylamide is being examined for its neuroprotective properties. There is ongoing research into how cannabinoids can protect against neurodegenerative diseases like Alzheimer’s and Parkinson’s by modulating CB1 receptor activity .
Orientations Futures
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36FNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGHEWWVBBVYEY-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



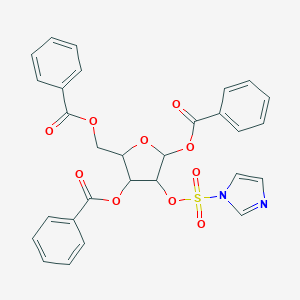
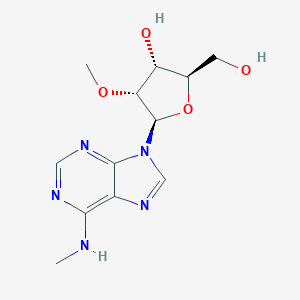
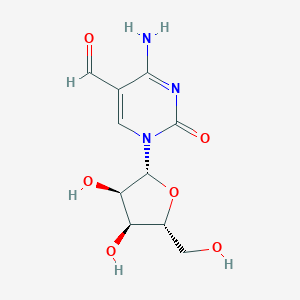
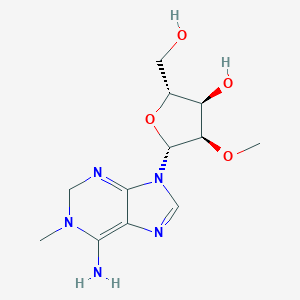
![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)

